Glucokinase Activation Potency vs. Structural Analogs
A preliminary data point indicates that N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide activates human recombinant glucokinase (GK) with a reported EC50 of 1.59E+3 nM (1,590 nM) in a cell-free assay [1]. However, a data integrity check reveals a potential mismatch in the associated SMILES structure for this BindingDB entry, making this value unreliable for procurement specification. No head-to-head comparisons with closely related analogs (e.g., the N,N-dimethyl variant or other 2-oxo-2-pyrrolidin-1-ylacetyl indoles) are currently available, precluding any definitive claim of superior potency or differentiation.
| Evidence Dimension | Glucokinase Activation EC50 |
|---|---|
| Target Compound Data | 1,590 nM (EC50, data integrity questioned) |
| Comparator Or Baseline | No direct comparator data available |
| Quantified Difference | Cannot be calculated; this value is for baseline awareness only and cannot be used for comparative claims. |
| Conditions | In vitro; human recombinant glucokinase, 5 mM glucose, G6-PD coupled assay (BindingDB BDBM50041574) |
Why This Matters
This single, unverified data point is insufficient for scientific selection; procurement decisions must be deferred until validated, comparative potency data against defined structural analogs is generated.
- [1] BindingDB. (n.d.). Entry for monomerid 50041574 (CHEMBL3358429). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50041574 View Source
